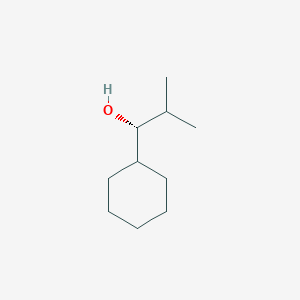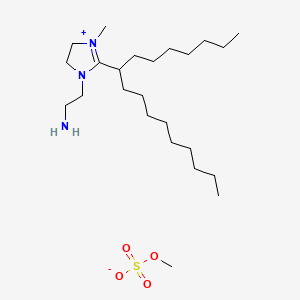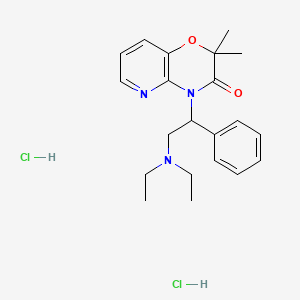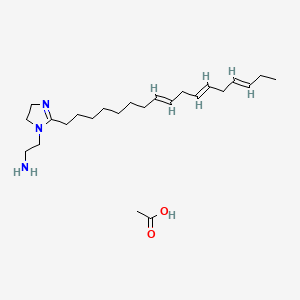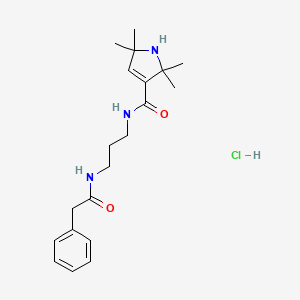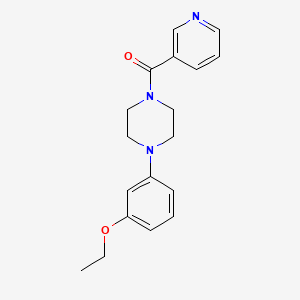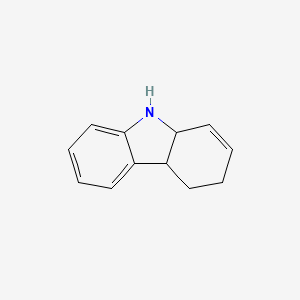
4,4a,9,9a-tetrahydro-3H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4a,9,9a-Tetrahydro-3H-carbazole is an organic compound with the molecular formula C₁₂H₁₃N It is a derivative of carbazole, characterized by the presence of hydrogen atoms at the 4, 4a, 9, and 9a positions, resulting in a partially saturated structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,9,9a-tetrahydro-3H-carbazole typically involves the reduction of carbazole derivatives. One common method is the catalytic hydrogenation of carbazole using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This process selectively reduces the double bonds in the carbazole ring system, yielding this compound.
Another method involves the halocyclization of appropriate precursors. For example, the halocyclization of 1,2,3,4-tetrahydrocarbazole derivatives can be achieved using halogenating agents such as N-bromosuccinimide (NBS) under specific conditions to form the desired tetrahydrocarbazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, advancements in catalytic systems and process engineering contribute to the scalability of this synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4a,9,9a-Tetrahydro-3H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction can lead to fully saturated carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for halogenation reactions.
Major Products Formed
Oxidation: Carbazole derivatives with varying degrees of oxidation.
Reduction: Fully saturated carbazole derivatives.
Substitution: Halogenated or functionalized carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,4a,9,9a-Tetrahydro-3H-carbazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, including potential anticancer and neuroprotective agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4,4a,9,9a-tetrahydro-3H-carbazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, derivatives of this compound have been studied as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine. By inhibiting BChE, these compounds can potentially enhance cholinergic neurotransmission, offering therapeutic benefits for conditions such as Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, fully aromatic and lacking hydrogenation at the 4, 4a, 9, and 9a positions.
1,2,3,4-Tetrahydrocarbazole: A partially hydrogenated derivative with hydrogenation at the 1, 2, 3, and 4 positions.
9H-Carbazole: Another derivative with different hydrogenation patterns.
Uniqueness
4,4a,9,9a-Tetrahydro-3H-carbazole is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its partially saturated structure can influence its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
84558-27-0 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
4,4a,9,9a-tetrahydro-3H-carbazole |
InChI |
InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3-5,7-8,10,12-13H,2,6H2 |
InChI-Schlüssel |
BMHUQQGYKPONJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C=C1)NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




